Smd1

Antifungal Defensins Phytopathogens Crop Protection

Smd1 is a plant defensin peptide isolated from the seeds of Stellaria media (common chickweed). It exhibits strong inhibitory activity against a broad spectrum of phytopathogenic fungi and oomycetes, with IC50 values in the low micromolar range (≤1 µM).

Molecular Formula
Molecular Weight
Cat. No. B1575871
⚠ Attention: For research use only. Not for human or veterinary use.

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Basic Identity
Product NameSmd1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Smd1: A Potent Antifungal Plant Defensin Peptide for Agricultural and Biotechnological Applications


Smd1 is a plant defensin peptide isolated from the seeds of Stellaria media (common chickweed). It exhibits strong inhibitory activity against a broad spectrum of phytopathogenic fungi and oomycetes, with IC50 values in the low micromolar range (≤1 µM) [1]. This cysteine-rich peptide belongs to a class of antimicrobial peptides crucial for plant innate immunity and has gained significant attention for its potential as an eco-friendly alternative to synthetic fungicides. Its efficient production through heterologous expression in Escherichia coli further enhances its commercial viability [1].

Why Generic Antifungal Defensins Cannot Substitute for Smd1 in Targeted Fungal Control Programs


While many plant defensins exhibit antifungal activity, their specific efficacy, spectrum of action, and stability vary dramatically based on their unique amino acid sequences and structural features [1]. Substituting Smd1 with a generic or less-characterized defensin from another source carries a high risk of reduced potency against key target pathogens. For instance, the common defensin coccinin shows an IC50 greater than 50 µM against certain fungi, whereas Smd1 demonstrates sub-micromolar potency [2]. Furthermore, Smd1 possesses distinct physicochemical properties, such as an unusual N-terminal extension and a lower isoelectric point (pI) compared to classic insect defensins, which may influence its mode of action, target specificity, and stability in various application environments [3]. This inherent variability necessitates a compound-specific evidence-based approach to ensure predictable and effective performance in research and industrial applications.

Quantitative Evidence Differentiating Smd1 from Other Antifungal Defensins and Peptides


Superior Broad-Spectrum Antifungal Potency Compared to Defensin Coccinin

Smd1 exhibits significantly higher antifungal potency than the plant defensin coccinin. While Smd1 has an IC50 ≤ 1 µM against phytopathogenic fungi and oomycetes, coccinin shows an IC50 greater than 50 µM against comparable fungal targets [1][2]. This represents a difference of at least 50-fold, making Smd1 a much more potent candidate for antifungal applications.

Antifungal Defensins Phytopathogens Crop Protection

Unique N-Terminal Sequence Differentiates Smd1 from Classic Defensins, Potentially Altering Target Recognition

Smd1 possesses an unusual six-amino acid-long N-terminal sequence that is absent in classic insect defensins derived from fat body/hemocytes [1]. This structural deviation is likely to influence its interaction with microbial membranes or intracellular targets, providing a distinct mode of action that may overcome resistance mechanisms common to more conventional defensin structures.

Defensin Structure Antimicrobial Peptides Mechanism of Action

Lower Isoelectric Point (pI) and Net Charge Compared to Insect Defensins

Both Smd1 and the related Smd2 peptide exhibit lower isoelectric point (pI) values and net charges than classic insect defensins derived from fat body or hemocytes [1]. This physicochemical difference can significantly affect the peptide's solubility, stability, and electrostatic interaction with target fungal membranes, which are typically negatively charged.

Defensin Properties Electrostatic Interactions Formulation Stability

Efficient Heterologous Production in E. coli Enables Scalable and Cost-Effective Manufacturing

The defensin gene SmD1 was successfully heterologously expressed in Escherichia coli BL21 (DE3) using a pET22b (+) vector fused with thioredoxin, resulting in soluble expression and efficient production of active Smd1 [1]. This system overcomes the low natural yield from the plant source and provides a scalable, cost-effective route for manufacturing, unlike many defensins that require complex eukaryotic expression systems or suffer from low yields in bacteria.

Recombinant Production E. coli Expression Peptide Manufacturing

Optimal Application Scenarios for Smd1 Based on Evidence-Based Differentiators


Development of High-Potency, Low-Dosage Biofungicide Formulations

Given its demonstrated IC50 ≤ 1 µM against a broad spectrum of phytopathogenic fungi and oomycetes [1], Smd1 is ideally suited for formulation into biofungicides requiring high potency at low application rates. Its >50-fold greater potency compared to defensins like coccinin [2] allows for the development of concentrated, cost-effective products with a reduced environmental load, a key advantage for modern sustainable agriculture programs.

Engineering Transgenic Crops with Enhanced and Durable Fungal Resistance

The unique N-terminal extension of Smd1 [3] suggests a potentially novel mode of action that could be leveraged to engineer transgenic crops with robust, durable resistance to fungal pathogens. Introducing the Smd1 gene into crop plants could confer a resistance mechanism that is less prone to being overcome by pathogen evolution compared to more common defensin sequences, providing a long-term solution for crop protection.

Scalable Production of Antifungal Peptides for Industrial Biotechnology

The successful and efficient heterologous expression of active Smd1 in E. coli [1] positions it as a prime candidate for large-scale industrial fermentation. This contrasts with many other defensins that are difficult or expensive to produce recombinantly. Procurement of the Smd1 gene or recombinant protein is therefore a strategic choice for companies seeking to establish scalable manufacturing processes for peptide-based antifungals.

Basic Research into Structure-Activity Relationships of Defensins

For academic and industrial research groups studying the structure and function of antimicrobial peptides, Smd1 serves as a valuable comparator. Its distinct N-terminal sequence and lower pI/charge profile [3] provide a contrasting model to classic, highly cationic defensins. Studying Smd1 can yield insights into the structural determinants of antifungal potency, target specificity, and membrane interaction mechanisms, which are crucial for the rational design of next-generation antifungal agents.

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